2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane chemical structure and physical properties
2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane chemical structure and physical properties
Comprehensive Technical Guide on 2,3,8-Trimethyl-1,4-dioxaspiro[1]nonane: Molecular Architecture, Properties, and Synthetic Workflows
Executive Summary
As a Senior Application Scientist, I frequently encounter the need for robust, sterically tunable protecting groups or specialized spirocyclic scaffolds in drug discovery and fragrance chemistry. 2,3,8-Trimethyl-1,4-dioxaspiro[1]nonane (CAS: 106034-28-0) is a highly specialized spiroketal[2]. Formed by the condensation of a substituted cyclopentanone with a substituted ethylene glycol, this molecule features two orthogonal rings connected by a single spiro carbon. This whitepaper provides a deep dive into its structural chemistry, physicochemical properties, and the self-validating synthetic workflows required to isolate it with high fidelity.
Structural Chemistry & Molecular Architecture
The 1,4-dioxaspiro[1]nonane core consists of a five-membered cyclopentane ring and a five-membered dioxolane ring sharing a single quaternary carbon (C5).
-
Orthogonal Geometry: The spiro junction forces the two rings into mutually perpendicular planes, creating a rigid, highly defined 3D vector space. This is highly valuable in medicinal chemistry for positioning pharmacophores without introducing rotatable bonds.
-
Stereoisomerism: The nomenclature "2,3,8-trimethyl" (often indexed interchangeably as 2,3,7-trimethyl due to cyclopentane symmetry[3]) indicates methyl substitutions at C2 and C3 of the dioxolane ring, and C8 of the cyclopentane ring. Depending on the stereochemistry of the starting 2,3-butanediol (e.g., meso vs. d/l) and the 3-methylcyclopentanone, multiple diastereomers exist. The specific CAS 106034-28-0 is assigned to the (2R,3R,7S) configuration[3].
Physicochemical Properties
The physical properties of this spiroketal dictate its handling, purification, and application. Below is a consolidated data table summarizing its key metrics[2][4].
| Property | Value / Description |
| Chemical Name | 2,3,8-Trimethyl-1,4-dioxaspiro[1]nonane |
| CAS Registry Number | 106034-28-0 |
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol |
| Boiling Point | 193.5 ± 8.0 °C (Predicted) |
| Density | ~0.95 g/cm³ (Estimated based on spiro analogs) |
| Functional Groups | Spiroacetal (ketal), aliphatic methyls |
| Appearance | Colorless to pale yellow liquid |
Synthetic Methodology: Acid-Catalyzed Acetalization
The synthesis of 2,3,8-trimethyl-1,4-dioxaspiro[1]nonane relies on the acid-catalyzed condensation of 3-methylcyclopentanone and 2,3-butanediol[5]. As an application scientist, I do not just execute steps; I design workflows based on thermodynamic causality.
Experimental Protocol & Causality
Step 1: Reagent Assembly & Solvent Selection
-
Action: Combine 1.0 eq of 3-methylcyclopentanone and 1.1 eq of 2,3-butanediol in toluene.
-
Causality: Toluene is selected because its boiling point (110.6 °C) provides optimal thermal energy to overcome the activation barrier of the endothermic oxocarbenium transition state. Crucially, toluene forms a minimum-boiling azeotrope with water at 85 °C, allowing for efficient phase separation[6].
Step 2: Catalyst Addition
-
Action: Add 1 mol% of p-Toluenesulfonic acid (p-TsOH).
-
Causality: p-TsOH is a strong organic acid (pKa ~ -2.8) that is highly soluble in toluene. Unlike inorganic acids (e.g., HCl), it maintains a homogeneous catalytic environment, preventing biphasic kinetic bottlenecks while avoiding acid-catalyzed polymerization of the diol[6].
Step 3: Azeotropic Distillation (The Thermodynamic Sink)
-
Action: Reflux the mixture using a Dean-Stark apparatus for 4-6 hours.
-
Causality: Acetalization is a reversible equilibrium. By continuously trapping and removing the water byproduct, we exploit Le Chatelier's principle, driving the equilibrium forward to act as a thermodynamic sink, ensuring >99% conversion[5].
Step 4: Basic Quench & Workup
-
Action: Cool to room temperature and immediately quench with saturated aqueous NaHCO₃.
-
Causality: If the acid catalyst is not neutralized prior to concentration, the residual heat during solvent evaporation will immediately trigger the reverse hydrolysis reaction, destroying the spiroketal. The basic quench permanently halts the equilibrium.
Self-Validating System (In-Process Controls)
A robust protocol validates itself. This workflow is monitored by:
-
Volumetric Validation: For a 1.0-mole scale reaction, exactly 18.0 mL of water must collect in the Dean-Stark trap. The cessation of water droplet formation is the primary visual indicator of completion.
-
GC-MS Validation: An aliquot is injected into the GC-MS. The disappearance of the ketone peak (m/z 98) and the dominance of the product peak (m/z 170) validates conversion.
Fig 1. Step-by-step self-validating synthetic workflow for 2,3,8-trimethyl-1,4-dioxaspiro[1]nonane.
Mechanistic Pathway of Spiroketalization
Understanding the step-by-step electron flow is critical for troubleshooting side reactions (such as elimination or epimerization).
-
Protonation: The acid catalyst protonates the carbonyl oxygen of 3-methylcyclopentanone, increasing its electrophilicity.
-
Nucleophilic Attack: The primary hydroxyl group of 2,3-butanediol attacks the activated carbonyl, forming a tetrahedral hemiacetal intermediate.
-
Water Elimination: The hydroxyl group of the original ketone is protonated and leaves as a water molecule. This generates a highly reactive, resonance-stabilized oxocarbenium ion .
-
Ring Closure: The second hydroxyl group of the diol intramolecularly attacks the oxocarbenium ion, closing the dioxolane ring and forming the spiro junction.
Fig 2. Acid-catalyzed spiroketalization mechanism forming the 1,4-dioxaspiro[1]nonane core.
Analytical Characterization
To definitively prove the structural integrity of the synthesized batch, the following analytical signatures must be confirmed:
-
¹³C NMR Spectroscopy: The most diagnostic signal is the disappearance of the ketone carbonyl carbon (~220 ppm) and the emergence of the quaternary spiro carbon (C5) typically resonating between 115–120 ppm [5].
-
¹H NMR Spectroscopy: The methyl groups will appear as distinct doublets (due to coupling with adjacent methine protons) in the 0.8–1.2 ppm range. The methine protons on the dioxolane ring (C2, C3) will shift downfield to ~3.5–4.0 ppm due to deshielding by the adjacent oxygen atoms.
Applications in Drug Development & Fragrance Chemistry
The 1,4-dioxaspiro[1]nonane scaffold is not merely a passive protecting group.
-
Drug Development: The spirocyclic core is increasingly used as a bioisostere for highly lipophilic, flat aromatic rings. The 3D nature of the spiroketal improves aqueous solubility and metabolic stability while allowing precise spatial arrangement of pharmacophores[2].
-
Fragrance Chemistry: Highly substituted spiroketals often exhibit potent olfactory properties. The trimethyl substitution pattern mimics the structural profiles of various natural terpenes and woody odorants, making it a valuable intermediate in the synthesis of synthetic fragrances.
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. evitachem.com [evitachem.com]
- 3. 106034-28-0 CAS MSDS (1,4-Dioxaspiro[4.4]nonane,2,3,7-trimethyl-,(2R,3R,7S)-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 106034-28-0 CAS MSDS (1,4-Dioxaspiro[4.4]nonane,2,3,7-trimethyl-,(2R,3R,7S)-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
